molecular formula C8H12N2O2 B2757369 (2-(2-Methoxyethyl)pyrimidin-4-yl)methanol CAS No. 1344331-84-5

(2-(2-Methoxyethyl)pyrimidin-4-yl)methanol

Cat. No.: B2757369
CAS No.: 1344331-84-5
M. Wt: 168.196
InChI Key: GOUDHHCWNZRZGN-UHFFFAOYSA-N
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Description

“(2-(2-Methoxyethyl)pyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 1344331-84-5 . It has a molecular weight of 168.19 and its IUPAC name is [2-(2-methoxyethyl)-4-pyrimidinyl]methanol . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2/c1-12-5-3-8-9-4-2-7(6-11)10-8/h2,4,11H,3,5-6H2,1H3 . This indicates the molecular formula of the compound is C8H12N2O2 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 168.19 . It is an oil at room temperature .

Scientific Research Applications

  • Ligand Synthesis in Metal Clusters

    • The compound similar to (2-(2-Methoxyethyl)pyrimidin-4-yl)methanol, specifically (1H-methoxy-1-yl)(pyrimidin-2-yl)methanimine (Hmpmi), plays a role in the in-situ synthesis of ligands during the formation of heterometallic clusters. This process is significant in the formation of an unprecedented heterotetranuclear metal cluster with a circle-like shape, highlighting its potential in the field of coordination chemistry and material science (Zheng & Hu, 2021).
  • Synthesis of Novel Anticonvulsant Agents

    • Although not directly related to this compound, the synthesis of related pyrimidine derivatives like 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one has been reported. Such compounds are potential candidates for new anticonvulsant drugs, suggesting the broader applicability of related pyrimidine compounds in pharmaceutical research (Severina et al., 2021).
  • Role in Crystal Structures of Fungicides

    • Compounds with structural similarity to this compound, like nuarimol (a pyrimidine fungicide), show interesting crystallographic features. The study of such structures can provide insights into the design and functionality of fungicides, thereby contributing to agricultural chemistry (Kang et al., 2015).
  • Chemical Synthesis and Structural Investigations

    • Similar pyrimidine derivatives have been synthesized and structurally investigated, such as in the synthesis of (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone. These studies contribute to our understanding of molecular structures and potential applications in material science or pharmaceuticals (Akkurt et al., 2003).
  • Study of Dissociation Constants and Thermodynamics

    • Research involving pyrimidine derivatives in mixed solvents like methanol provides valuable information on their dissociation constants and related thermodynamic parameters. This is crucial in understanding the behavior of such compounds under various conditions, which is essential for their application in different scientific fields (Bhesaniya & Baluja, 2014).
  • Development of PET Agents for Parkinson's Disease

    • Pyrimidine derivatives are used in the development of PET agents for imaging LRRK2 enzyme in Parkinson's disease. This signifies the role of such compounds in neurological research and diagnostics (Wang et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[2-(2-methoxyethyl)pyrimidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-5-3-8-9-4-2-7(6-11)10-8/h2,4,11H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUDHHCWNZRZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344331-84-5
Record name (2-(2-methoxyethyl)pyrimidin-4-yl)methanol
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